(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid
CAS No.: 56186-50-6
Cat. No.: VC2352956
Molecular Formula: C18H25N3O6
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56186-50-6 |
|---|---|
| Molecular Formula | C18H25N3O6 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C18H25N3O6/c1-11(2)9-14(17(24)20-12(3)18(25)26)21-16(23)10-19-15(22)7-6-13-5-4-8-27-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,19,22)(H,20,24)(H,21,23)(H,25,26)/b7-6+/t12-,14-/m0/s1 |
| Standard InChI Key | LZTLWPXVLKHTRU-UTTOWCGFSA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)/C=C/C1=CC=CO1 |
| SMILES | CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 |
| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Introduction
Chemical Identity and Properties
(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid, also commonly referred to as FA-Gly-Leu-Ala-OH, is a peptide derivative containing a furan-2-yl acrylamido group. This compound is registered in chemical databases with specific identifiers that facilitate its recognition in scientific literature and research.
Basic Identification
The compound has several key identifiers in chemical databases that help track its presence in scientific literature:
| Property | Value |
|---|---|
| PubChem CID | 7408490 |
| CAS Number | 56186-50-6 |
| Molecular Formula | C18H25N3O6 |
| Molecular Weight | 379.4 g/mol |
| Systematic Name | (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid |
This peptide features a sequence that can be described as furylacryloyl-glycyl-leucyl-alanine, highlighting its composition of three amino acid residues (glycine, leucine, and alanine) with a furylacryloyl group at the N-terminus .
Structural Features
The compound contains several key structural elements that contribute to its biochemical properties:
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A furan ring system at one terminus, which contributes to its potential interaction with biological systems
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An α,β-unsaturated carbonyl group (acryloyl moiety)
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Multiple peptide bonds (three amide linkages)
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A carboxylic acid group at the C-terminus
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Stereogenic centers with specific (S)-configurations
The (E)-configuration of the double bond in the furylacryloyl moiety is an important structural feature that affects the compound's spatial arrangement and potentially its biological activity .
Synthesis and Preparation
The synthesis of (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid typically involves peptide chemistry techniques.
Ligation Chemistry
Recent research indicates that peptide conjugation in trifluoroacetic acid can enhance native chemical ligation. In one study, peptides dissolved in TFA demonstrated rapid reaction completion within 10 minutes, indicating the high efficiency of TFA as a reaction medium for peptide chemistry .
The synthesis may employ various peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide), which are common in the preparation of similar compounds.
Biological Activities
The biological activities of (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid are largely attributed to its structural components, particularly the furan ring system and the peptide backbone.
| Biological Activity | Mechanism/Effect |
|---|---|
| Antioxidant Properties | May help mitigate oxidative stress in cells |
| Anti-inflammatory Effects | Potential modulation of inflammatory pathways |
| Anticancer Potential | Possible inhibition of cell proliferation and induction of apoptosis |
Compounds containing furan rings have been shown to modulate inflammatory responses through the inhibition of specific cytokines, suggesting potential therapeutic applications.
Molecular Interactions
The structural features of this compound enable various molecular interactions that contribute to its biological activities:
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The furan ring may participate in π-π stacking interactions with aromatic amino acid residues in target proteins
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The peptide backbone can form hydrogen bonds with complementary structures
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The carboxylic acid terminus can engage in ionic interactions with positively charged residues in biological targets
The presence of multiple amide bonds in the structure enables potential interaction with peptidases and proteases, making this compound potentially useful in enzyme inhibition studies.
Research Applications
(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid has diverse applications in scientific research, spanning multiple disciplines.
Biochemical Research
In biochemical investigations, this compound and related structures serve various purposes:
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As substrates in enzyme kinetics studies
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For investigating protease activity
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As models for studying peptide synthesis and reactions
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In protein-protein interaction studies
The compound's peptide nature makes it particularly valuable in protease research and peptide biochemistry .
Medicinal Chemistry
In medicinal chemistry and pharmaceutical research, the compound has potential applications:
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As a scaffold for drug discovery
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In the development of protease inhibitors
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As a component in drug delivery systems
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As a bioactive peptide with therapeutic potential
The furan moiety, in particular, has attracted interest in medicinal chemistry due to the reported anticancer properties of furan-containing compounds.
Structure-Activity Relationships
Understanding the structure-activity relationships of (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid provides insights into its functional properties and potential modifications for enhanced activity.
Key Structural Elements
| Structural Element | Contribution to Activity |
|---|---|
| Furan Ring | Potential for anticancer activity; participates in molecular recognition |
| α,β-Unsaturated Carbonyl | Potential Michael acceptor; may react with nucleophilic residues in proteins |
| Peptide Backbone | Determines conformational flexibility and specificity for target binding |
| Terminal Carboxyl Group | Contributes to water solubility and potential for ionic interactions |
The stereochemistry at the chiral centers ((2S) configurations) is crucial for specific molecular recognition and biological activity, as different stereoisomers can exhibit dramatically different properties .
Comparative Analysis
Related compounds with similar structural features but different amino acid compositions demonstrate how subtle changes can affect biological activity:
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Replacement of alanine with other amino acids can alter water solubility and binding specificity
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Modification of the leucine residue can affect lipophilicity and membrane permeability
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Alterations to the furan moiety can change the compound's reactivity and stability
These structure-activity relationships provide valuable insights for the rational design of new derivatives with enhanced properties for specific applications.
Analytical Methods
Various analytical techniques are employed to characterize and study (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid in research settings.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the compound's structure and purity:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight determination and fragmentation pattern analysis
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Infrared Spectroscopy for identification of functional groups
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UV-Visible Spectroscopy for concentration determination and monitoring reactions
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is frequently used in the analysis and purification of this compound. Research indicates that HPLC analysis can be used to monitor reaction completion in peptide ligation reactions, with some studies reporting yields of up to 94% for similar peptide reactions .
Case Studies and Current Research
Recent research findings have highlighted the potential applications and properties of this compound and structurally related derivatives.
Peptide Ligation Studies
Research on enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid has demonstrated the utility of TFA as a reaction medium for peptide chemistry. Studies have shown that peptides like (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid can be efficiently synthesized and modified using TFA-based methods .
In one particular study, peptide ligation reactions in TFA were complete within 10 minutes, demonstrating the high efficiency of this approach .
Anticancer Research
Studies on derivatives of compounds similar to (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid have shown cytotoxic effects against glioblastoma cells, indicating potential therapeutic applications in treating aggressive brain tumors.
The presence of the furan ring, which is a structural feature of this compound, has been associated with anticancer properties in numerous studies. The furan moiety may contribute to the compound's ability to interact with cellular targets involved in cancer progression.
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